Datpalphas is classified as an α-phosphate modified nucleotide. It is derived from adenosine triphosphate through chemical modifications that introduce a thiol group at the α-position of the phosphate. The compound is synthesized enzymatically or chemically and is utilized in various applications, including DNA sequencing methods such as pyrosequencing and polymerase chain reaction.
The synthesis of Datpalphas can be achieved through several methods:
Datpalphas has a unique molecular structure characterized by its thiophosphate group. The general formula for Datpalphas is C10H15N5O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Datpalphas participates in several important biochemical reactions:
The incorporation efficiency of Datpalphas varies based on its stereochemistry (Sp vs. Rp), with studies showing that the Sp isomer is generally preferred by DNA polymerases due to its higher polymerization rates .
Datpalphas functions primarily by mimicking natural nucleotides during DNA replication and synthesis processes. Its thiol modification allows it to be incorporated into growing DNA strands without being recognized as an inhibitor by polymerases.
Research indicates that when used in conjunction with various metal ions (such as magnesium), Datpalphas exhibits different rates of incorporation depending on the specific conditions. For instance, in the presence of magnesium ions, the incorporation rates for Sp-dATPαS are significantly higher compared to those for Rp-dATPαS .
Studies have demonstrated that using Datpalphas can lead to longer read lengths in sequencing applications due to its ability to reduce background noise during synthesis .
Datpalphas has several important applications in molecular biology:
The development of α-phosphate-modified nucleotides represents a cornerstone in chemical biology, enabling precise interrogation of enzymatic mechanisms. Initial breakthroughs emerged in the 1960s, when Eckstein pioneered the synthesis of nucleoside 5′-(α-P-thio)triphosphates via triimidazolyl-phosphine sulfide chemistry, achieving yields of ~5% for thymidine analogs [2] [4]. This methodology evolved significantly through the 1980s–2000s with Yoshikawa’s thiophosphoryl chloride approach (yields: 15–25%) and solid-phase techniques (yields: 30–50%) for oligonucleotide triphosphates [4]. The fundamental drive was to overcome natural nucleotides' limitations: rapid hydrolysis by nucleases and transient enzyme interactions. By introducing heteroatoms (S, Se, BH₃) at the α-phosphate position, researchers created hydrolysis-resistant analogs that retained polymerase recognition—enabling stable nucleic acid incorporation [2] [9]. This historical trajectory underscores a shift from theoretical curiosity to indispensable tools for studying nucleic acid metabolism enzymes.
dATPαS (2'-Deoxyadenosine-5'-(α-thio)-triphosphate) exemplifies the convergence of chemical design and biological application. Its thiophosphate moiety confers two critical properties: nuclease resistance and chiral specificity. Unlike native dATP, the sulfur substitution at the α-phosphate creates a non-bridging chiral center, yielding Rp and Sp diastereomers with distinct enzymatic interactions. DNA polymerases typically incorporate the Sp isomer, facilitating stereochemical probing of catalytic mechanisms [1] [3] [8]. Pharmacologically, dATPαS enables the generation of nuclease-resistant aptamers via SELEX—critical for developing therapeutics targeting purinergic receptors or viral polymerases [2] [6]. Its ability to mimic natural dATP while resisting degradation bridges in vitro biochemistry to in vivo molecular targeting.
The design of non-hydrolyzable nucleotides like dATPαS relies on three core principles:
dATPαS exemplifies the transformative impact of rational nucleotide design—where a single atom substitution unlocks biochemical insights across enzymology, therapeutics, and synthetic biology.
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